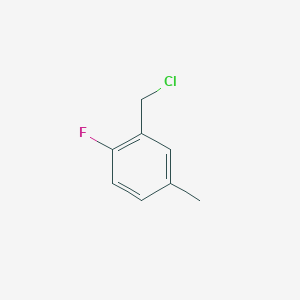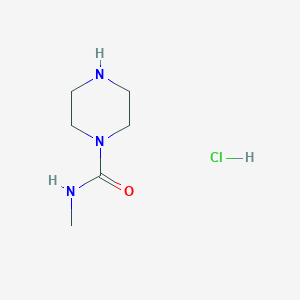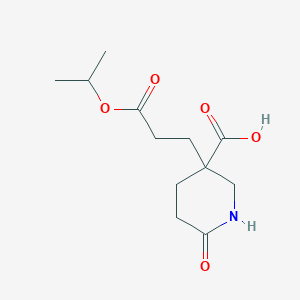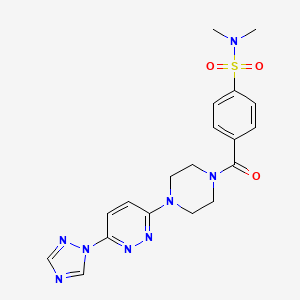
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
Antioxidant and Enzyme Inhibitory Profile
- Sulphonamides incorporating 1,3,5-triazine structural motifs, related to the query compound, have shown potential in antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. Moderate to significant inhibitory potency was observed, indicating these compounds' therapeutic potential in treating related disorders (Lolak et al., 2020).
Carbonic Anhydrase Inhibition
- Novel sulfonamides incorporating 1,3,5-triazine moieties have been identified as effective inhibitors of carbonic anhydrase isozymes, which are relevant in conditions like glaucoma, epilepsy, obesity, and cancer. These compounds exhibited varying degrees of inhibition against different isozymes, suggesting their utility in designing targeted therapies for related diseases (Garaj et al., 2005).
Antimicrobial Activity
- Synthesis and evaluation of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have demonstrated significant antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer Properties
- Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been studied for their inhibitory effects on human carbonic anhydrase isoforms, with particular potency against hCA IX, a tumor-associated isoform. This highlights their potential application in anticancer strategies, offering a foundation for further medicinal and pharmacologic studies (Lolak et al., 2019).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Orientations Futures
This involves discussing the potential future applications of the compound and the research directions that can be pursued.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-24(2)31(29,30)16-5-3-15(4-6-16)19(28)26-11-9-25(10-12-26)17-7-8-18(23-22-17)27-14-20-13-21-27/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEODFVHKQLNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

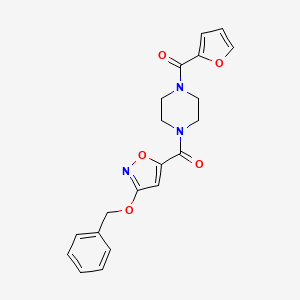
![4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2731694.png)
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)
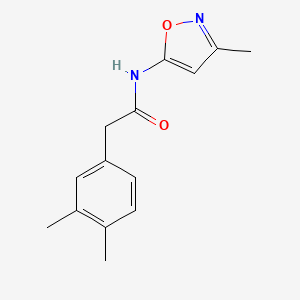
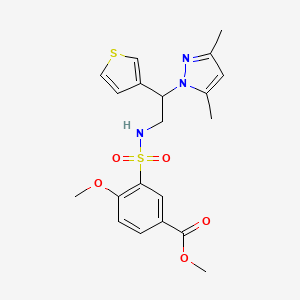
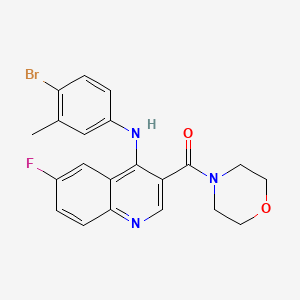
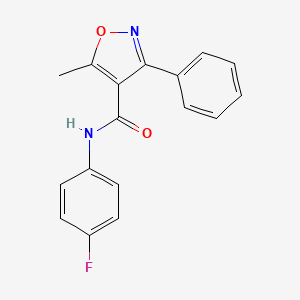
![ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2731704.png)
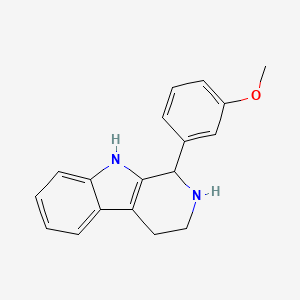
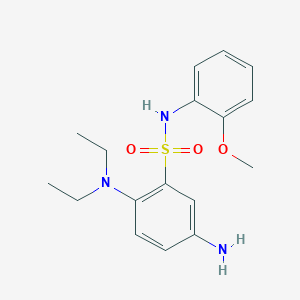
![Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2731708.png)
